Cas no 137173-98-9 (1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine)

1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine structure
137173-98-9 structure
Productnaam:1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine
CAS-nummer:137173-98-9
MF:C46H78NO10P
MW:836.08599615097
CID:6635886
PubChem ID:24779546

1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine Chemische en fysische eigenschappen

Naam en identificatie

    • PS(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
    • CHEBI:79098
    • PSer(40:6)
    • O-{[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(octadecanoyloxy)propoxy](hydroxy)phosphoryl}-L-serine
    • PS(18:0/22:6n3)
    • Phosphatidylserine(18:0/22:6w3)
    • Phosphatidylserine(40:6)
    • PSer(18:0/22:6n3)
    • Phosphatidylserine(18:0/22:6n3)
    • (2S)-2-Amino-3-((((R)-2-((4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid
    • 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphoserine
    • PSer(18:0/22:6w3)
    • PS(18:0/22:6)
    • SCHEMBL2126243
    • (2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid
    • PS(18:0/22:6w3)
    • 137173-98-9
    • LMGP03010040
    • PSer(18:0/22:6)
    • 1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine
    • Q27148154
    • Phosphatidylserine(18:0/22:6)
    • 1-stearoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine
    • Inchi: 1S/C46H78NO10P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(49)57-42(40-55-58(52,53)56-41-43(47)46(50)51)39-54-44(48)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,42-43H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-41,47H2,1-2H3,(H,50,51)(H,52,53)/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t42-,43+/m1/s1
    • InChI-sleutel: LYYHRRPTEXPVOR-SYEOQEKUSA-N
    • LACHT: P(=O)(O)(OC[C@@H](C(=O)O)N)OC[C@@H](COC(CCCCCCCCCCCCCCCCC)=O)OC(CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)=O

Berekende eigenschappen

  • Exacte massa: 835.53633468g/mol
  • Monoisotopische massa: 835.53633468g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 58
  • Aantal draaibare bindingen: 42
  • Complexiteit: 1260
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 6
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 172Ų
  • XLogP3: 10
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